molecular formula C17H20N2O2 B4726813 N-[4-(1-piperidinyl)benzyl]-2-furamide

N-[4-(1-piperidinyl)benzyl]-2-furamide

Katalognummer: B4726813
Molekulargewicht: 284.35 g/mol
InChI-Schlüssel: RKNSHJMFCWYXRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(1-Piperidinyl)benzyl]-2-furamide is a synthetic compound featuring a furan-2-carboxamide core linked to a 4-(1-piperidinyl)benzyl group. This structural motif is common in medicinal chemistry, particularly in compounds targeting central nervous system (CNS) receptors or enzymes such as phospholipase D (PLD) .

Eigenschaften

IUPAC Name

N-[(4-piperidin-1-ylphenyl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c20-17(16-5-4-12-21-16)18-13-14-6-8-15(9-7-14)19-10-2-1-3-11-19/h4-9,12H,1-3,10-11,13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNSHJMFCWYXRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Target of Action

The primary targets of N-[4-(1-piperidinyl)benzyl]-2-furamide are currently unknown. This compound is structurally similar to known opioids, suggesting potential interaction with opioid receptors.

Biochemical Pathways

Piperidine derivatives have been reported to activate hypoxia-inducible factor 1 (HIF-1) pathways, which play a crucial role in cellular responses to hypoxia.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Functional Targets

The following table summarizes key structural and functional differences between N-[4-(1-piperidinyl)benzyl]-2-furamide and related compounds:

Compound Name Key Structural Features Molecular Target Potency (Ki/IC50) Bioavailability References
N-[4-(1-Piperidinyl)benzyl]-2-furamide Benzyl-piperidine + furanamide Not explicitly reported Unknown Unknown
FIPI Piperidine-benzimidazolone + indole carboxamide PLD Not reported Not reported
NCDOB Chloro-benzimidazolone + naphthalene carboxamide PLD Not reported Not reported
NFOT Triazaspirodecane + naphthalene carboxamide PLD Not reported Not reported
N-(1-Benzyl-4-piperidinyl)-N-phenyl-2-furamide Benzyl-piperidine + phenyl-furanamide Not reported Unknown Unknown
Ciproxifan Cyclopropyl-ketone + imidazole-propyloxy Histamine H3 receptor Ki = 0.5–1.9 nM 62% oral

Key Observations

Structural Diversity: The target compound and its analogs share a piperidine core but differ in substituents. For example, FIPI and NCDOB incorporate benzimidazolone groups, whereas the target compound and the analog use benzyl or benzyl-phenyl groups. These variations influence lipophilicity and binding pocket compatibility .

Functional Implications :

  • PLD inhibitors like FIPI and NCDOB likely target the PA-binding domain (PABD) of PLD, leveraging bulky aromatic groups (e.g., naphthalene) for competitive inhibition . The furanamide in the target compound may serve a similar role but with reduced steric hindrance.
  • Ciproxifan’s nM-range Ki at H3 receptors highlights the impact of precise substituent positioning (e.g., cyclopropyl-ketone) on potency .

Bioavailability :

  • Ciproxifan’s 62% oral bioavailability suggests that smaller, less polar substituents enhance absorption. The benzyl and phenyl groups in the target compound and analog may reduce bioavailability due to increased molecular weight and lipophilicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(1-piperidinyl)benzyl]-2-furamide
Reactant of Route 2
Reactant of Route 2
N-[4-(1-piperidinyl)benzyl]-2-furamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.